(4-Methylpiperidin-4-yl)methanamine

Oncology Kinase Inhibition Cellular Pharmacology

This 4,4-geminal substituted piperidine delivers a unique stereoelectronic profile that 4-aminomethylpiperidine cannot replicate. The 4-methyl group is critical for SHP2 (IC50 72 nM vs E76K mutant) and PI3Kα (IC50 35 nM, 2.1-fold α/δ selectivity) potency. Replacing this scaffold risks activity loss and project failure. Procure the exact CAS 1342518-35-7 building block to replicate patent examples, advance SAR studies, and achieve target selectivity with balanced logP (1.7) and high aqueous solubility (3,450 mg/L).

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13118254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperidin-4-yl)methanamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)CN
InChIInChI=1S/C7H16N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3
InChIKeyXQXXOWKUJRCUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpiperidin-4-yl)methanamine Procurement Guide: Core Chemical and Biological Baseline for Sourcing Decisions


(4-Methylpiperidin-4-yl)methanamine (CAS 7144-05-0, molecular formula C7H16N2) is a substituted piperidine building block featuring a geminal methyl and aminomethyl substitution at the 4-position of the piperidine ring [1]. This specific substitution pattern distinguishes it structurally from other 4-substituted piperidines and imparts a defined set of physicochemical properties, including an estimated logP of 1.4 and a pKa of 11.23 for the piperidine nitrogen [2]. The compound serves as a key intermediate or pharmacophoric element in the synthesis of various biologically active molecules, with documented engagement of targets such as PI3K, SHP2, and the CXCR4 chemokine receptor [3][4][5].

Why (4-Methylpiperidin-4-yl)methanamine Cannot Be Replaced by Common 4-Substituted Piperidine Analogs


The specific 4,4-geminal substitution pattern on the piperidine ring of (4-Methylpiperidin-4-yl)methanamine creates a unique stereoelectronic environment that cannot be replicated by simpler analogs like 4-aminomethylpiperidine or 4-methylpiperidine. This substitution introduces steric bulk and alters the basicity of the amine, directly impacting both target binding affinity and molecular properties such as lipophilicity and metabolic stability [1][2]. While compounds like 4-aminomethylpiperidine are widely used building blocks, they lack the additional methyl group, which has been shown in structure-activity relationship (SAR) studies to be critical for achieving high potency and selectivity against targets like PI3K and SHP2 [3][4]. Substituting with an unsubstituted or differently substituted piperidine therefore risks a significant loss of biological activity, altered pharmacokinetics, and potential project failure, making the procurement of the specific 4-methyl-4-aminomethyl variant essential for replicating published results or advancing lead compounds [5].

(4-Methylpiperidin-4-yl)methanamine: Quantified Differentiation Data for Informed Scientific Selection


Enhanced PI3K Alpha Inhibition in Cellular Assays Compared to PI3K Delta/Beta Isoforms

A derivative of (4-Methylpiperidin-4-yl)methanamine, as described in patent US9260439, exhibits a differentiated potency profile against PI3K isoforms, with a 2.1-fold selectivity for PI3Kα (IC50 = 35 nM) over PI3Kδ (IC50 = 74 nM) and a 2.7-fold selectivity over PI3Kβ (IC50 = 95 nM) in cellular assays [1]. This isoform selectivity profile is distinct from pan-PI3K inhibitors or other piperidine-based scaffolds that lack the 4-methyl substitution [2].

Oncology Kinase Inhibition Cellular Pharmacology

Superior Aqueous Solubility at Physiological pH Enabling Formulation Flexibility

(4-Methylpiperidin-4-yl)methanamine, in the context of a larger molecular entity, demonstrates significantly improved aqueous solubility at pH 7.4 (3,450 mg/L) compared to the parent compound 4-methylpiperidine, which is miscible but has a high logP (~1.006) and pKa (11.23), indicating poor solubility for neutral species under physiological conditions [1]. The measured logP of 1.7 for the (4-methylpiperidin-4-yl)methanamine-containing derivative suggests a balanced lipophilicity that enhances solubility [1].

Medicinal Chemistry Formulation ADME Properties

Demonstrated Antagonism of CXCR4 Chemokine Receptor in Functional Assays

A series of N-substituted piperidin-4-yl-methanamine derivatives, which contain the core (4-methylpiperidin-4-yl)methanamine structure, were identified as CXCR4 antagonists. A specific derivative in this series demonstrated functional antagonism with an IC50 of 200 nM in a relevant in vitro assay [1]. This activity profile is a direct result of the structural exploration starting from a fragment hit and leveraging the piperidin-4-yl-methanamine core, with SAR studies confirming that modifications to this core, such as N-substitution, modulate binding and functional activity [1].

Immuno-Oncology Chemokine Signaling GPCR Pharmacology

Key Structural Motif in Potent and Selective SHP2 Allosteric Inhibitors

The 4-methylpiperidin-4-amine motif, which is structurally analogous to (4-Methylpiperidin-4-yl)methanamine, serves as the core pharmacophore for a class of potent allosteric SHP2 inhibitors, exemplified by compound 23 (1-(4-(6-bromonaphthalen-2-yl)thiazol-2-yl)-4-methylpiperidin-4-amine) [1]. A closely related derivative from the same patent family, (1-(3-(4-Chloro-3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-4-methylpiperidin-4-yl)methanamine, demonstrates potent inhibition of the E76K mutant of human PTPN11 (SHP2) with an IC50 of 72 nM [2]. This level of potency against a validated oncology target underscores the unique ability of the 4-methylpiperidin-4-yl scaffold to occupy the allosteric pocket of SHP2 and lock it in an inactive conformation, a mechanism not achievable with unsubstituted piperidine analogs [1].

Cancer Immunotherapy Allosteric Modulation Protein Tyrosine Phosphatase

Recommended Procurement Scenarios for (4-Methylpiperidin-4-yl)methanamine Based on Evidence-Based Differentiation


SHP2 Allosteric Inhibitor Lead Optimization and Analogue Synthesis

For medicinal chemistry teams engaged in SHP2 inhibitor programs, (4-Methylpiperidin-4-yl)methanamine is a non-negotiable starting material for synthesizing analogs of compounds like the one described in US10280171, which shows an IC50 of 72 nM against the SHP2 E76K mutant [1]. Its procurement is essential for replicating patent examples, exploring structure-activity relationships around the piperidine core, and generating novel chemical matter with the potential for improved potency and oral bioavailability.

Synthesis of Isoform-Selective PI3K Chemical Probes

Researchers aiming to develop or study PI3K isoform-selective inhibitors will find (4-Methylpiperidin-4-yl)methanamine a valuable building block. As demonstrated in patent US9260439, derivatives of this scaffold exhibit a 2.1-fold selectivity for PI3Kα (IC50 = 35 nM) over PI3Kδ (IC50 = 74 nM) in cellular assays [2]. This property makes the compound a strategic choice for constructing tool compounds to dissect PI3K signaling pathways and for lead generation in oncology projects where α-isoform selectivity is desired.

Development of CXCR4 Antagonists for Immuno-Oncology and Stem Cell Mobilization

In programs focused on the CXCR4 chemokine receptor, the piperidin-4-yl-methanamine core is a validated starting point for antagonist development. Studies have shown that N-substituted derivatives of this core, including those containing the 4-methyl substitution, can achieve functional antagonism with IC50 values in the low nanomolar range (e.g., 200 nM for a representative derivative) [3]. Procuring (4-Methylpiperidin-4-yl)methanamine allows for the direct synthesis and exploration of this chemical space, facilitating the creation of novel agents for cancer immunotherapy or hematopoietic stem cell mobilization.

Candidate Profiling Studies Requiring Optimized Physicochemical Properties

For projects where balancing potency with favorable drug-like properties is paramount, (4-Methylpiperidin-4-yl)methanamine offers a defined physicochemical advantage. When incorporated into a drug candidate, the scaffold contributes to a balanced profile with a measured logP of 1.7 and a high aqueous solubility of 3,450 mg/L at pH 7.4 [4]. This data supports its use in the design and synthesis of advanced leads intended for in vivo pharmacokinetic and efficacy studies, where poor solubility is a common point of failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpiperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.